5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Description
5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is an organochlorine compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, an ethoxyphenyl group, and a pyridin-2-ylamino group.
Properties
IUPAC Name |
5-chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c1-2-29-16-10-8-15(9-11-16)21(27-20-7-3-4-12-25-20)18-14-19(24)17-6-5-13-26-22(17)23(18)28/h3-14,21,28H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMAZXIHFPEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through classical synthesis protocols such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxyphenyl group: This step involves the reaction of the chlorinated quinoline with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst through a Suzuki-Miyaura coupling reaction.
Introduction of the pyridin-2-ylamino group: This can be achieved by reacting the intermediate with 2-aminopyridine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinolin-8-ol: A hydroxylated quinoline with antimicrobial properties.
Uniqueness
5-Chloro-7-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and pyridin-2-ylamino groups enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
